![molecular formula C16H28N2O4 B3016437 tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate CAS No. 1286207-05-3](/img/structure/B3016437.png)
tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate
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Overview
Description
Tert-butyl carbamate compounds are commonly used in organic synthesis, particularly in the synthesis of N-Boc-protected anilines . They are also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
Tert-butyl carbamate is often used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of tert-butyl carbamate compounds can vary, but they generally contain a carbamate group (OC(O)N) attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Tert-butyl carbamate compounds are often used in palladium-catalyzed synthesis reactions . They can also participate in reactions to form tetrasubstituted pyrroles .Physical And Chemical Properties Analysis
Tert-butyl carbamate compounds are generally solid and can range in color from white to pale yellow or pale pink . They are soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The development of solution-processed OLEDs relies on efficient emitters. Tert-butyl (1R*,4R*)-4-[®-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate has been investigated as a thermally activated delayed fluorescence (TADF) emitter for blue OLEDs . TADF emitters are desirable due to their high efficiency and compatibility with wet methods. By incorporating two tert-butyl groups, this compound enhances molecular solubility and reduces aggregation-induced self-quenching of excitons. Solution-processed non-doped OLEDs achieved with this TADF emitter exhibit record-high external quantum efficiencies (EQE) of 25.8%.
Chemical Transformations
The tert-butyl group plays a crucial role in chemical reactions. Its unique reactivity pattern arises from its crowded structure. Researchers have utilized this simple hydrocarbon moiety in various transformations, including functional group modifications, protecting group strategies, and synthetic pathways . Its steric hindrance and stability make it valuable in organic synthesis.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-[[(2R)-oxolane-2-carbonyl]amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t11?,12?,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMGBAYLZIPNHD-WXRRBKDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)[C@H]2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate |
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